molecular formula C21H26Cl2N2O4S B2651312 1-(2,5-Dichlorophenyl)-4-(2,5-diethoxy-4-methylbenzenesulfonyl)piperazine CAS No. 2361828-28-4

1-(2,5-Dichlorophenyl)-4-(2,5-diethoxy-4-methylbenzenesulfonyl)piperazine

Cat. No. B2651312
CAS RN: 2361828-28-4
M. Wt: 473.41
InChI Key: MFAQJJJAMDDCJH-UHFFFAOYSA-N
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Description

1-(2,5-Dichlorophenyl)-4-(2,5-diethoxy-4-methylbenzenesulfonyl)piperazine, also known as TFMPP, is a synthetic compound that belongs to the class of piperazine derivatives. It was first synthesized in the 1970s and has been used in scientific research since then. TFMPP has been found to have various biochemical and physiological effects, and its mechanism of action has been studied extensively.

Mechanism of Action

1-(2,5-Dichlorophenyl)-4-(2,5-diethoxy-4-methylbenzenesulfonyl)piperazine acts as a partial agonist at the 5-HT1A receptor, which is a subtype of the serotonin receptor. It binds to the receptor and activates it, but only partially, which means that it has a weaker effect than a full agonist. The activation of the 5-HT1A receptor by 1-(2,5-Dichlorophenyl)-4-(2,5-diethoxy-4-methylbenzenesulfonyl)piperazine leads to the release of neurotransmitters such as dopamine and norepinephrine, which are involved in various physiological and behavioral processes.
Biochemical and Physiological Effects:
1-(2,5-Dichlorophenyl)-4-(2,5-diethoxy-4-methylbenzenesulfonyl)piperazine has been found to have various biochemical and physiological effects, including the modulation of neurotransmitter release, the regulation of the hypothalamic-pituitary-adrenal axis, and the modulation of pain perception. It has also been found to affect the cardiovascular system, the gastrointestinal system, and the immune system. However, the exact mechanisms underlying these effects are not fully understood.

Advantages and Limitations for Lab Experiments

1-(2,5-Dichlorophenyl)-4-(2,5-diethoxy-4-methylbenzenesulfonyl)piperazine has several advantages for lab experiments, including its high potency and selectivity for the 5-HT1A receptor, its ability to cross the blood-brain barrier, and its relatively long half-life. However, there are also some limitations to its use, including its potential toxicity at high doses and its potential to interact with other neurotransmitter systems in the brain.

Future Directions

There are several future directions for the study of 1-(2,5-Dichlorophenyl)-4-(2,5-diethoxy-4-methylbenzenesulfonyl)piperazine and its effects on the brain and body. One direction is to investigate the role of the 5-HT1A receptor in the regulation of stress and anxiety, and to explore the potential therapeutic applications of 1-(2,5-Dichlorophenyl)-4-(2,5-diethoxy-4-methylbenzenesulfonyl)piperazine and other serotonin agonists in the treatment of these conditions. Another direction is to study the effects of 1-(2,5-Dichlorophenyl)-4-(2,5-diethoxy-4-methylbenzenesulfonyl)piperazine on other neurotransmitter systems in the brain, such as the dopamine and norepinephrine systems, and to explore the potential interactions between these systems. Finally, there is a need for further research to determine the safety and potential toxicity of 1-(2,5-Dichlorophenyl)-4-(2,5-diethoxy-4-methylbenzenesulfonyl)piperazine, particularly at high doses.

Synthesis Methods

The synthesis of 1-(2,5-Dichlorophenyl)-4-(2,5-diethoxy-4-methylbenzenesulfonyl)piperazine involves the reaction of 2,5-dichlorophenylpiperazine with 2,5-diethoxy-4-methylbenzenesulfonyl chloride in the presence of a base such as triethylamine. The reaction takes place under reflux conditions in an organic solvent such as dichloromethane or chloroform. The product is then purified by column chromatography to obtain pure 1-(2,5-Dichlorophenyl)-4-(2,5-diethoxy-4-methylbenzenesulfonyl)piperazine.

Scientific Research Applications

1-(2,5-Dichlorophenyl)-4-(2,5-diethoxy-4-methylbenzenesulfonyl)piperazine has been used extensively in scientific research as a tool to study the function and regulation of various neurotransmitter systems in the brain. It has been found to interact with the serotonin system, particularly the 5-HT1A receptor, and has been used to study the role of this receptor in various physiological and behavioral processes. 1-(2,5-Dichlorophenyl)-4-(2,5-diethoxy-4-methylbenzenesulfonyl)piperazine has also been used to study the effects of serotonin agonists on the regulation of the hypothalamic-pituitary-adrenal axis, which is involved in the stress response.

properties

IUPAC Name

1-(2,5-dichlorophenyl)-4-(2,5-diethoxy-4-methylphenyl)sulfonylpiperazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H26Cl2N2O4S/c1-4-28-19-14-21(20(29-5-2)12-15(19)3)30(26,27)25-10-8-24(9-11-25)18-13-16(22)6-7-17(18)23/h6-7,12-14H,4-5,8-11H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MFAQJJJAMDDCJH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC(=C(C=C1C)OCC)S(=O)(=O)N2CCN(CC2)C3=C(C=CC(=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H26Cl2N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

473.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2,5-Dichlorophenyl)-4-(2,5-diethoxy-4-methylbenzenesulfonyl)piperazine

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